molecular formula C5H9ClN2 B1452629 (S)-Pyrrolidine-3-carbonitrile hydrochloride CAS No. 1153950-49-2

(S)-Pyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B1452629
CAS No.: 1153950-49-2
M. Wt: 132.59 g/mol
InChI Key: LMBZZTJQNYGICT-NUBCRITNSA-N
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Description

(S)-Pyrrolidine-3-carbonitrile hydrochloride (CAS: 1153950-49-2) is a chiral pyrrolidine derivative featuring a nitrile group at the 3-position and a hydrochloride salt. Its molecular formula is C₅H₈N₂·HCl, with a molecular weight of 132.59 g/mol . This compound is stored under inert atmospheres at 2–8°C, reflecting its sensitivity to moisture and temperature .

Properties

IUPAC Name

(3S)-pyrrolidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBZZTJQNYGICT-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655099
Record name (3S)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153950-49-2
Record name (3S)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-pyrrolidine-3-carbonitrile hydrochloride
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Biological Activity

(S)-Pyrrolidine-3-carbonitrile hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₅H₈ClN₃
  • Molecular Weight : 132.59 g/mol
  • Structure : It features a five-membered nitrogen-containing heterocyclic structure, which contributes to its reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that pyrrolidine derivatives, including this compound, demonstrate effective antimicrobial properties against various pathogens.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Anti-inflammatory Properties : It has been found to modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests its utility in treating inflammatory diseases.
  • Neuropharmacological Effects : There is evidence that this compound acts as a GABAergic prodrug, which may enhance GABA activity in the brain and provide anxiolytic effects.

The biological effects of this compound can be attributed to its interactions with various biological targets:

  • Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. It can either inhibit or activate these enzymes, influencing the pharmacokinetics of other drugs.
  • Cell Signaling Pathways : It affects cellular processes such as gene expression and apoptosis regulation, indicating its potential as a therapeutic agent in oncology and neurology .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method is the 1,3-dipolar cycloaddition, where a nitrone reacts with an olefin to form the pyrrolidine ring structure. Optimization of reaction conditions can enhance yield and purity.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards noncancerous cells, suggesting its selective action against tumor cells .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to inhibit COX enzymes. The results demonstrated significant inhibition of both COX-1 and COX-2 activities, highlighting its potential as an anti-inflammatory agent.

Data Table

Biological ActivityObservationsReferences
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-1 and COX-2
NeuropharmacologicalActs as GABAergic prodrug

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceuticals
(S)-Pyrrolidine-3-carbonitrile hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its chiral nature allows for the production of optically pure drugs, which is crucial for efficacy and safety in pharmacotherapy. For example, it plays a role in synthesizing Janus Kinase inhibitors, which are important in treating autoimmune diseases .

Case Study: Neurological Drug Development
A study highlighted the use of this compound in developing a new class of drugs aimed at treating depression and anxiety disorders. The compound was integral in synthesizing a series of pyrrolidine derivatives that demonstrated improved binding affinity to serotonin receptors .

Organic Chemistry Research

Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for constructing nitrogen-containing heterocycles. Its unique chemical structure facilitates the formation of complex molecular architectures, which are essential in drug discovery and development .

Data Table: Synthetic Pathways Using this compound

Reaction TypeProduct CompoundReference
Amide CouplingPyrrolidine Derivatives
AlkylationNovel Antidepressants
CyclizationHeterocyclic Compounds

Material Science

Development of Novel Materials
The compound is explored in material science for its potential to enhance the properties of polymers and coatings. Its incorporation into materials can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Study: Polymer Coatings
Research demonstrated that adding this compound to polymer matrices resulted in coatings with superior resistance to environmental degradation. This application is particularly beneficial in protective coatings for electronics and aerospace components .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is being investigated for its potential use in formulating environmentally friendly pesticides and herbicides. Its ability to modulate biological activity makes it a candidate for developing less harmful agrochemicals .

Data Table: Agrochemical Properties

PropertyValue
Toxicity LevelLow (compared to traditional pesticides)
Environmental ImpactBiodegradable
Target OrganismsSpecific pests

Biochemical Studies

Enzyme Interaction Studies
this compound is also utilized in biochemical research to explore enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzymatic mechanisms relevant to drug metabolism and disease treatment strategies .

Case Study: Enzyme Inhibition
A study focused on the inhibition of specific enzymes involved in diabetes showed promising results when using this compound as an inhibitor. This research could lead to new therapeutic approaches for managing diabetes through targeted enzyme modulation .

Comparison with Similar Compounds

Table 1: Key Properties of (S)-Pyrrolidine-3-carbonitrile Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Similarity Score Key Properties
This compound 1153950-49-2 C₅H₈N₂·HCl 132.59 5-membered ring, S-configuration, nitrile 1.00 High chiral purity (≥97%); used in VEGFR2 inhibitors
Pyrrolidine-3-carbonitrile hydrochloride 1187930-86-4 C₅H₈N₂·HCl 132.59 Racemic mixture, nitrile at 3-position 0.96 Broader industrial use; lower enantiomeric specificity
3-Cyano-3-methylpyrrolidine hydrochloride 1205750-61-3 C₆H₁₁ClN₂ 146.62 Methyl substituent at 3-position 0.96 Increased lipophilicity (LogP: 0.74); hazards: H302, H315
Piperidine-3-carbonitrile hydrochloride 1199773-75-5 C₆H₁₁ClN₂ 146.62 6-membered ring, nitrile at 3-position 0.88 Lower solubility due to larger ring; LogP: 0.69
Piperidine-4-carbonitrile hydrochloride 240401-22-3 C₆H₁₁ClN₂ 146.62 Nitrile at 4-position on piperidine 0.81 Altered steric effects; reduced kinase affinity

Detailed Analysis of Structural and Functional Differences

Ring Size and Stereochemistry :

  • The 5-membered pyrrolidine ring in this compound offers conformational rigidity compared to 6-membered piperidine derivatives (e.g., Piperidine-3-carbonitrile hydrochloride). This rigidity enhances binding specificity in chiral environments, such as enzyme active sites .
  • The (S)-enantiomer (CAS 1153950-49-2) exhibits superior bioactivity over the racemic form (CAS 1187930-86-4), emphasizing the role of stereochemistry in drug design .

Substituent Effects: 3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3) introduces a methyl group, increasing molecular weight (146.62 vs. 132.59 g/mol) and lipophilicity (LogP 0.74 vs. 0.65). However, this modification correlates with higher toxicity (Hazard Class H302: harmful if swallowed) . Piperidine derivatives (e.g., Piperidine-4-carbonitrile hydrochloride) show reduced similarity scores (0.81–0.88) due to altered steric and electronic profiles, limiting their utility in kinase inhibition .

Physicochemical Properties: LogP and Solubility: The (S)-enantiomer has a moderate LogP (~0.65), balancing membrane permeability and aqueous solubility. In contrast, piperidine analogues exhibit lower solubility due to increased hydrophobicity . Safety Profiles: Compounds like 3-Cyano-3-methylpyrrolidine hydrochloride carry warnings for skin/eye irritation (H315, H319), whereas this compound is handled under inert conditions to preserve stability .

Preparation Methods

Esterification and Lactam Formation Route

One well-documented industrially scalable method starts from aminohydroxybutyric acid and proceeds through esterification, lactam formation, and reduction steps to yield the pyrrolidine derivative, which can then be converted to the hydrochloride salt.

Key Steps:

  • Step (a): Esterification
    Aminohydroxybutyric acid is suspended in methanol (6-15 fold excess, optimally 10-fold) and heated to 55-65 °C. Acetyl chloride (1.8–3 equivalents, optimally ~2 eq.) is added to catalyze esterification, refluxing for 2-4 hours to produce the methyl ester hydrochloride intermediate.

  • Step (b): Lactam Preparation
    The methyl ester is treated with potassium carbonate and water to facilitate lactam formation.

  • Step (c): Reduction
    The lactam is reduced using sodium borohydride (4 equivalents) in diglyme, followed by acidification with concentrated sulfuric acid and heating at 80 °C for 12 hours to yield (3S)-Pyrrolidin-3-ol.

  • Step (d): Conversion to Hydrochloride
    The free base is converted to its hydrochloride salt, isolating crystalline intermediates ensuring high optical and chemical purity.

Yield and Purity:
This process achieves an overall theoretical yield of approximately 44% over four steps, with high optical purity suitable for GMP pharmaceutical production.

Step Reagents/Conditions Product Notes
(a) Methanol, acetyl chloride, 55-65 °C reflux Methyl ester hydrochloride Acid-catalyzed esterification
(b) Water, potassium carbonate Lactam intermediate Lactam formation
(c) NaBH4 (4 eq), diglyme, H2SO4, 80 °C, 12 h (3S)-Pyrrolidin-3-ol Reduction and acid treatment
(d) HCl (S)-Pyrrolidine-3-carbonitrile hydrochloride Crystalline salt formation, high purity

This method is described in patent EP4382529A1 and is noted for its scalability, cost-effectiveness, and compliance with pharmaceutical manufacturing standards.

Alternative Routes Involving Halogenation and Substitution

Other methods involve halogenation of pyrrolidine derivatives followed by substitution reactions to introduce the nitrile group, maintaining stereochemistry.

  • Halogenation-Inversion Strategy:
    Starting from (3R)-pyrrolidin-3-ol derivatives, halogenation agents such as thionyl chloride in the presence of catalytic N,N-dimethylformamide convert the alcohol to a halide with inversion of configuration. This intermediate can then be transformed into the nitrile derivative.

  • Use of L-Prolinamide Derivatives:
    A multi-step process reacts L-prolinamide with 2-chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, followed by treatment with trifluoroacetic anhydride to yield the corresponding nitrile. Subsequent reaction with amines and purification steps afford the desired product.

These methods, detailed in patent WO2011101861A1, offer alternative synthetic routes to (S)-pyrrolidine-3-carbonitrile derivatives, often applied in the synthesis of DPP-IV inhibitors and related pharmaceutical compounds.

Catalytic Reduction of Halohydroxybutyronitrile

Another industrially relevant approach involves reduction of 4-chloro-3-hydroxybutyronitrile to 3-pyrrolidinol derivatives, which can be further transformed into the nitrile hydrochloride salt.

  • Starting Material Preparation:
    4-Chloro-3-hydroxybutyronitrile is prepared by reacting epichlorohydrin with cyanating agents such as acetone cyanohydrin or potassium cyanide.

  • Reduction Step:
    Catalytic reduction (e.g., hydrogenation) converts the halohydroxy nitrile to the chiral pyrrolidinol intermediate.

  • Further Conversion:
    The pyrrolidinol can then be converted into the nitrile hydrochloride salt through appropriate functional group transformations.

This method is industrially advantageous due to its simplicity and efficiency and is described in patent EP0347818B1.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield/Notes Reference
Esterification and Reduction Aminohydroxybutyric acid Methanol, acetyl chloride, NaBH4, H2SO4 ~44% overall yield, high purity, GMP-ready EP4382529A1
Halogenation and Substitution (3R)-Pyrrolidin-3-ol derivatives Thionyl chloride, trifluoroacetic anhydride Maintains stereochemistry, used in pharma WO2011101861A1
Catalytic Reduction 4-Chloro-3-hydroxybutyronitrile Catalytic hydrogenation Simple, efficient industrial process EP0347818B1

Research Findings and Practical Considerations

  • Optical Purity:
    Maintaining the (S)-configuration is critical. Processes involving inversion (e.g., halogenation) must be carefully controlled to preserve stereochemistry.

  • Scalability:
    The esterification and reduction route is particularly noted for scalability and compliance with GMP, making it suitable for pharmaceutical manufacturing.

  • Purification:
    Crystalline intermediates and final hydrochloride salts are isolated to ensure high chemical and optical purity, crucial for downstream applications.

  • Safety and Handling: The hydrochloride salt form improves stability and handling safety. Protective measures are recommended during synthesis due to the reactive reagents involved.

Q & A

Q. Advanced

  • Protection/Deprotection: Use Boc groups to stabilize reactive sites during multi-step syntheses.
  • Stoichiometric Control: Maintain a 4:1 molar ratio of base to substrate to minimize side reactions.
  • In Situ Monitoring: Track intermediates via TLC or LC-MS to adjust conditions dynamically .

What safety precautions are necessary for handling this compound?

Q. Basic

  • PPE: Gloves, goggles, and lab coats.
  • Exposure Response: Flush skin/eyes with water for 15+ minutes; seek medical help for persistent irritation.
  • Ventilation: Use fume hoods to avoid aerosol inhalation. Follow protocols for structurally similar pyrrolidine derivatives due to limited toxicity data .

How do structural modifications influence the compound's reactivity in nucleophilic reactions?

Advanced
The 3-cyano group’s position and S-configuration create an electron-deficient carbon adjacent to the nitrile, enhancing electrophilicity. Compare with R-isomers or 2-cyano analogs via kinetic studies. Substituents like methyl groups at C3 increase steric hindrance, reducing SN2 reactivity .

What storage conditions ensure long-term stability?

Q. Basic

  • Temperature: 2–8°C in airtight containers.
  • Humidity Control: Store with desiccants to prevent nitrile hydrolysis.
  • Stability Checks: Periodic HPLC analysis to detect degradation (e.g., amine formation) .

How can contradictions in biological activity data across assay systems be addressed?

Q. Advanced

  • Assay Standardization: Control pH, solvent (e.g., DMSO concentration ≤1%), and temperature.
  • Post-Assay Analysis: Use LC-MS to verify compound integrity.
  • Negative Controls: Include analogs (e.g., piperidine-3-carbonitrile hydrochloride) to isolate assay-specific effects .

What computational methods predict conformational behavior in solution?

Q. Advanced

  • Molecular Dynamics (MD): Simulate in explicit solvents (water/DMSO) to model ring puckering.
  • DFT Calculations: Optimize geometries and compare torsional angles with NMR-derived coupling constants (³JHH).
  • Solvent Effects: Analyze polarity impact on nitrile group orientation .

Which chromatographic methods are effective for purification?

Q. Basic

  • Reverse-Phase HPLC: C18 column with water/acetonitrile (0.1% TFA) gradient.
  • Chiral Separation: Use cellulose-based columns (e.g., Chiralpak® IC) for enantiomeric resolution.
  • Mobile Phase Optimization: Adjust pH and ion-pair reagents to improve peak symmetry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Pyrrolidine-3-carbonitrile hydrochloride
Reactant of Route 2
(S)-Pyrrolidine-3-carbonitrile hydrochloride

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